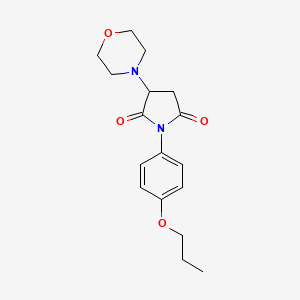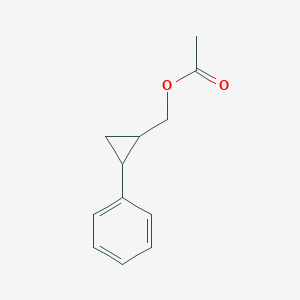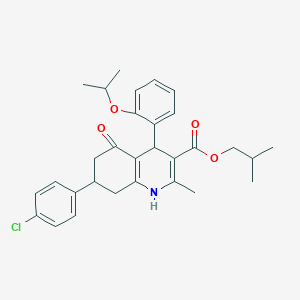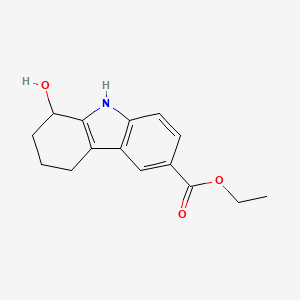
3-(4-morpholinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-morpholinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione, also known as MPDPH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPDPH has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Scientific Research Applications
3-(4-morpholinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions. 3-(4-morpholinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has been shown to selectively bind to copper(II) ions, making it a useful tool for the detection of copper in biological samples.
Another area of research involves the use of 3-(4-morpholinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione as a building block for the synthesis of new compounds with potential therapeutic applications. For example, 3-(4-morpholinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione derivatives have been synthesized and tested for their anti-cancer activity. These compounds have shown promising results in vitro, and further studies are underway to evaluate their potential in vivo.
Mechanism of Action
The mechanism of action of 3-(4-morpholinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione is not fully understood, but it is believed to involve the formation of a complex with metal ions. The complexation of 3-(4-morpholinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione with copper(II) ions results in a change in the fluorescence properties of the compound, which can be used to detect the presence of copper in biological samples.
Biochemical and Physiological Effects:
3-(4-morpholinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has been shown to have low toxicity in vitro, making it a promising candidate for further studies in vivo. However, its biochemical and physiological effects are not well understood, and further studies are needed to evaluate its safety and efficacy.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(4-morpholinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione is its selectivity for copper(II) ions, which makes it a useful tool for the detection of copper in biological samples. However, its limitations include its low solubility in water and its potential for non-specific binding to other metal ions.
Future Directions
For research on 3-(4-morpholinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione include the synthesis of new derivatives with improved properties, such as increased solubility and selectivity for specific metal ions. Further studies are also needed to evaluate the safety and efficacy of 3-(4-morpholinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione and its derivatives in vivo, as well as their potential therapeutic applications.
Synthesis Methods
The synthesis of 3-(4-morpholinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione involves the reaction of 4-propoxybenzaldehyde with 4-morpholinobutan-1-amine in the presence of acetic acid and acetic anhydride. The resulting product is then treated with sodium hydride and 2,5-pyrrolidinedione to obtain 3-(4-morpholinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione. The purity of the compound can be improved through recrystallization or column chromatography.
properties
IUPAC Name |
3-morpholin-4-yl-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-2-9-23-14-5-3-13(4-6-14)19-16(20)12-15(17(19)21)18-7-10-22-11-8-18/h3-6,15H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTVPWAKQBPUDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Morpholin-4-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4969949.png)
![3,4-dimethyl-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4969950.png)
![diethyl [3-(2-methylphenoxy)propyl]malonate](/img/structure/B4969959.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(methylamino)isonicotinamide](/img/structure/B4969964.png)
![N~2~-benzyl-N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]glycinamide](/img/structure/B4969973.png)


![11-(4-methyl-3-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4969998.png)
![3-{[(4-bromophenyl)amino]methyl}-5-(4-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B4970011.png)


